

phenyl salicylate enteric coating tablet application

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Phenyl Salicylate

CAS No.: 118-55-8

Cat. No.: S539498

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Introduction and Rationale

Phenyl salicylate, a salicylic acid phenyl ester, is recognized for its analgesic and antiseptic properties in pharmaceutical formulations [1]. While its primary modern use is as an active ingredient in combination products for urinary tract discomfort [2] [1], it has been known in the art as an **enteric coating for tablets** [3]. Enteric coatings are designed to remain intact in the stomach's acidic environment but dissolve in the higher pH of the intestines, protecting acid-labile drugs or preventing gastric irritation [4]. This protocol details the application of **phenyl salicylate** for this specific functionality, leveraging its pH-dependent solubility.

Formulation and Coating Protocol

Material Specifications

The table below lists the core materials required for formulating a **phenyl salicylate**-based enteric coating.

Material	Function	Recommended Grade	Notes
Phenyl Salicylate	Primary coating polymer	Pharmaceutic	Ensure high purity; hydrolyzes to salicylic acid [5] [1].
Plasticizer (e.g., Polysorbate 80)	Increases film flexibility, reduces brittleness	Pharmaceutic	Critical for preventing cracks; enhances film properties [4].
Anti-adherent (e.g., Talc)	Reduces film tackiness, prevents agglomeration	Pharmaceutic	Improves processing consistency [4].
Solvent (e.g., Ethanol)	Carrier for coating suspension	Absolute Ethyl Alcohol	Provides a medium for uniform application [3].

Coating Solution Preparation

The coating is applied as a solution or suspension. The table below outlines two potential solvent-based formulations, adapted from general principles and patent data [3].

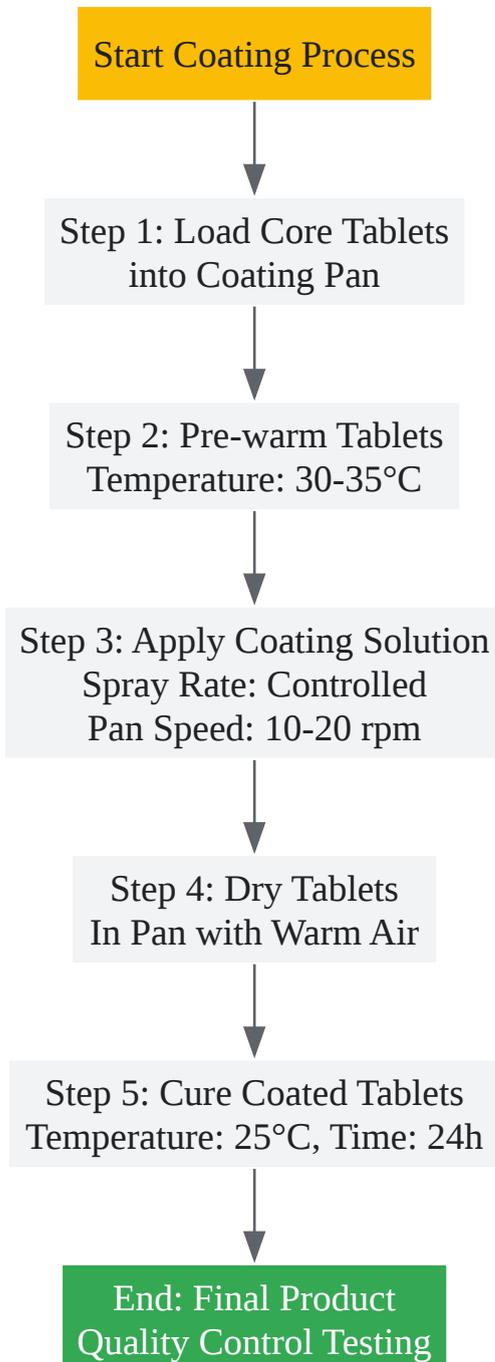
Component	Formulation A	Formulation B
Phenyl Salicylate	2.0 - 5.0% w/v	2.0 - 5.0% w/v
Plasticizer (Polysorbate 80)	0.5 - 1.0% w/v	-
Solvent Carrier	Absolute Ethyl Alcohol 94.0 - 97.5% w/v	Propylene Glycol 40% v/v, Benzyl Alcohol 30% v/v, Absolute Ethyl Alcohol 30% v/v
Total	100% w/v	100% v/v

Preparation Method: Dissolve **phenyl salicylate** completely in the solvent carrier using a magnetic stirrer. For Formulation A, add the plasticizer and continue stirring for 30 minutes until a homogenous solution is

achieved. The solution should be used promptly to minimize solvent evaporation.

Tablet Coating Process

The workflow for the coating process is as follows:



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Diagram 1: Workflow for the tablet coating process.

Quality Control and Performance Testing

Rigorous testing is essential to ensure the coating's integrity and functionality. The following tests should be performed, with the disintegration test serving as a critical release criterion.

In-Vitro Drug Release Testing

This test simulates the coating's performance through the human digestive tract.

Parameter	Simulated Gastric Fluid (pH 1.2)	Simulated Intestinal Fluid (pH 6.8)
Medium Volume	900 mL	900 mL
Apparatus	USP Dissolution Apparatus 2 (Paddle)	-
Temperature	37 ± 0.5 °C	-
Stirring Speed	75 rpm	-
Testing Duration	120 minutes	Additional 60 minutes
Acceptance Criteria	NMT 10% drug release at 120 minutes [4]	NLT 80% drug release within 60 minutes after medium change

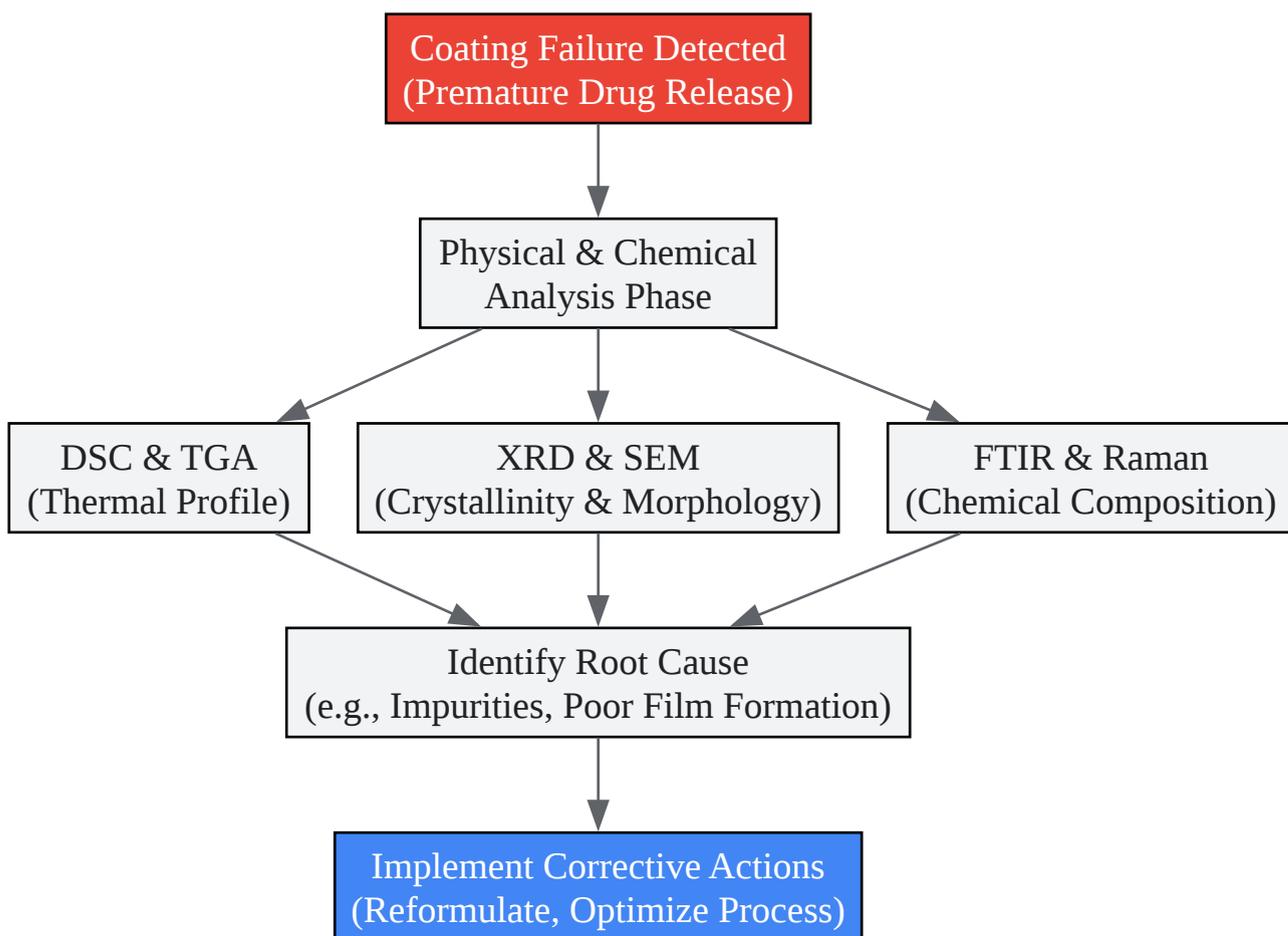
Protocol: Place the coated tablet in 900 mL of 0.1N HCl (pH 1.2) for 2 hours. Withdraw samples at 60 and 120 minutes, filter, and analyze drug concentration via UV spectrophotometry. Subsequently, remove the acid and add a phosphate buffer (pH 6.8). Continue testing for another 60 minutes, sampling to confirm drug release [4].

Disintegration Testing

Protocol: Use a disintegration tester with 0.1N hydrochloric acid as the medium at $37 \pm 0.5^\circ\text{C}$ for 1 hour. All six tested tablets must **remain intact** with no signs of disintegration or rupture during this period [4].

Advanced Analytical Techniques

As evidenced by research on failed generic products, excipient choice and coating quality can be assessed with advanced techniques [4]. The following workflow illustrates a comprehensive quality investigation path.



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Diagram 2: Root cause analysis path for coating failure investigation.

Critical Development Considerations

- **Metabolism and Degradation:** **Phenyl salicylate** is hydrolyzed in the body to salicylic acid by carboxylesterase enzymes, primarily in the liver and small intestine [5] [1]. This is a key consideration for its use as an active ingredient.
- **Excipient Compatibility:** The failure of some generic enteric coatings has been linked to suboptimal excipients [4]. The inclusion of a functional plasticizer like Polysorbate 80 can significantly improve the mechanical properties and protective functionality of the coating film [4].
- **Regulatory Status:** While **phenyl salicylate** is used in pharmaceutical products, its regulatory approval as an excipient (e.g., enteric coating) may vary by region. Developers must consult current pharmacopeias and regulatory guidelines.

Conclusion

While not a contemporary polymer of choice, **phenyl salicylate** can be formulated into a functional enteric coating. Success hinges on a robust coating protocol and stringent quality control, particularly the **2-hour acid resistance test** where not more than 10% of the drug should be released. Formulators should be aware of its metabolic pathway and prioritize excipient selection to ensure coating integrity and prevent premature drug release.

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